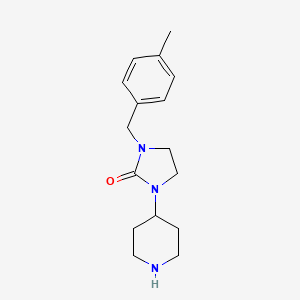

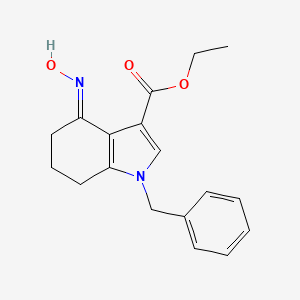

![molecular formula C15H10F3N3O2 B1392686 4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid CAS No. 1242900-17-9](/img/structure/B1392686.png)

4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid

Vue d'ensemble

Description

The compound “4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid” belongs to the class of organic compounds known as imidazopyridines . Imidazopyridines are compounds containing an imidazo ring fused with a pyridine moiety . They are known to play a crucial role in numerous disease conditions . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

Synthesis Analysis

The synthesis of imidazopyridines has been achieved through various methods . For instance, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .Molecular Structure Analysis

The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method, and confirmed for each compound . Hirshfeld surface analysis was used to determine the intermolecular interactions responsible for the stabilization of the molecule .Chemical Reactions Analysis

The alkylation reaction of the compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various methods. For instance, Density functional theory was used to optimize the compounds, and the HOMO-LUMO energy gap was calculated, which was used to examine the inter/intra molecular charge transfer . The molecular electrostatic potential map was calculated to investigate the reactive sites that were present in the molecule .Applications De Recherche Scientifique

Synthesis and Reactivity

- The compound is involved in the synthesis of various derivatives. For example, Yıldırım, Kandemirli, and Demir (2005) studied the conversion of 1H-pyrazole-3-carboxylic acid into different derivatives, including a 3H-imidazo[4,5-b]pyridine derivative, showing its role in chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005).

- Tzimopoulos et al. (2010) synthesized and studied triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, highlighting the versatility of this compound in the formation of complex structures (Tzimopoulos et al., 2010).

- El’chaninov, Achkasova, and El’chaninov (2014) described the synthesis and reactivity of 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine, indicating its utility in creating isomeric structures (El’chaninov, Achkasova, & El’chaninov, 2014).

Structural and Chemical Properties

- Studies like that by Fun et al. (2011) on 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile reveal insights into the structural properties and stability of related compounds (Fun et al., 2011).

- Mishra et al. (2013) investigated the spectral characteristics of N,N-dimethyl-4-(4-methyl-4H-imidazo[4,5-b]pyridin-2-yl)benzenamine, contributing to the understanding of the photophysical properties of these compounds (Mishra et al., 2013).

Potential Applications

- Research by Li et al. (2006) on hyperbranched polybenzimidazoles based on an AB2 monomer related to the compound shows potential applications in materials science due to their solubility and thermal properties (Li et al., 2006).

- The study by Bukowski and Janowiec (1996) on derivatives of 1-Methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid indicated potential antituberculotic activity, suggesting its utility in medicinal chemistry (Bukowski & Janowiec, 1996).

Orientations Futures

Imidazopyridines are substances with confirmed activity, and some are at various stages of clinical trials . In recent years, new preparative methods for the synthesis of imidazopyridines using various catalysts have been described . This suggests that there is ongoing research in this field and potential for future developments.

Propriétés

IUPAC Name |

4-[[2-(trifluoromethyl)imidazo[4,5-b]pyridin-3-yl]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N3O2/c16-15(17,18)14-20-11-2-1-7-19-12(11)21(14)8-9-3-5-10(6-4-9)13(22)23/h1-7H,8H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKTXTXDUVLYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C(=N2)C(F)(F)F)CC3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

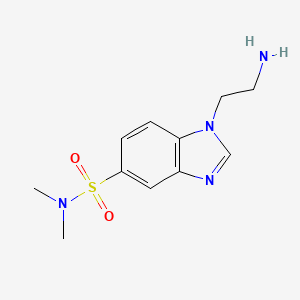

![{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine](/img/structure/B1392604.png)

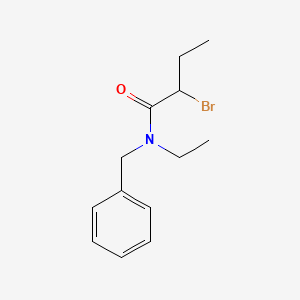

![Ethyl 3-amino-4-[(2-{[(methylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392605.png)

![N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1392620.png)

![1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid](/img/structure/B1392621.png)

![1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride](/img/structure/B1392622.png)

![Ethyl 5-pyrrolidin-1-yl-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1392624.png)

![1-(2-{[(Cyclopentylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid](/img/structure/B1392625.png)